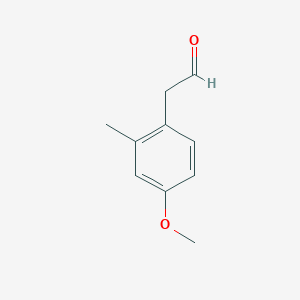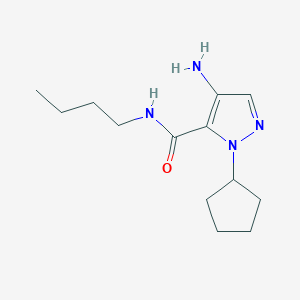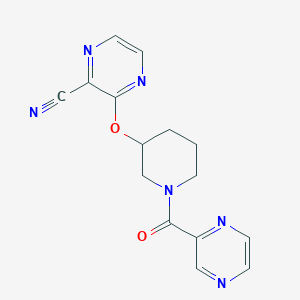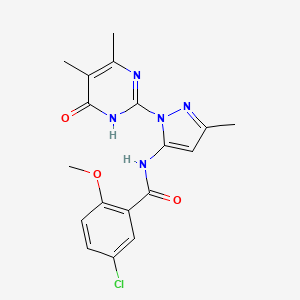![molecular formula C14H17N3O2 B2780030 (Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 2321337-88-4](/img/structure/B2780030.png)
(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. DMCM has been widely studied for its potential therapeutic applications in the treatment of anxiety and other neurological disorders.
作用機序
(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability, resulting in the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase GABAergic neurotransmission, reduce glutamatergic neurotransmission, and modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and noradrenaline. This compound has also been shown to have effects on the cardiovascular system, respiratory system, and immune system.
実験室実験の利点と制限
(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has a well-established mechanism of action and has been extensively studied in animal models. However, this compound also has some limitations. It has a short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects. This compound can also have sedative effects, which can complicate behavioral studies.
将来の方向性
There are several future directions for the study of (Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide. One area of research is the development of new analogs of this compound that have improved pharmacokinetic properties and reduced sedative effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Finally, the study of the molecular mechanisms underlying the effects of this compound on the GABA-A receptor and other neurotransmitter systems could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of anxiety and other neurological disorders. It acts as a positive allosteric modulator of the GABA-A receptor and has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new analogs and the investigation of its potential therapeutic applications in the treatment of other neurological disorders.
合成法
(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide is synthesized by reacting N,N-dimethylformamide dimethylacetal (DMFDMA) with 3-methoxybenzyl cyanide (MBC) in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 100-102°C.
科学的研究の応用
(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide has been widely studied for its potential therapeutic applications in the treatment of anxiety and other neurological disorders. It has been found to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This compound has been shown to be effective in reducing anxiety in animal models and has been suggested as a potential treatment for anxiety disorders in humans.
特性
IUPAC Name |
(Z)-2-cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17(2)10-12(8-15)14(18)16-9-11-5-4-6-13(7-11)19-3/h4-7,10H,9H2,1-3H3,(H,16,18)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQNJVCPLXPMKE-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C(=O)NCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)
![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)



![2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2779969.png)
